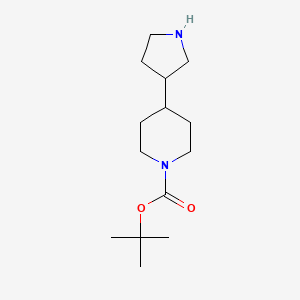

tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate

説明

Chemical Structure and Properties

tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate (CAS: 1314771-79-3) is a piperidine derivative with a pyrrolidin-3-yl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₄H₂₆N₂O₂, with a molecular weight of 254.37 g/mol . Predicted physicochemical properties include a density of 1.046 g/cm³, a boiling point of 345.7°C, and a pKa of 10.39 . The tert-butyl carbamate group enhances steric protection, making it a common intermediate in medicinal chemistry for drug discovery, particularly in the synthesis of kinase inhibitors and neuroactive compounds.

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 4-pyrrolidin-3-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-5-11(6-9-16)12-4-7-15-10-12/h11-12,15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBKCERYOZOMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution with Pyrrolidine Derivatives

The most direct route involves nucleophilic substitution at the piperidine ring using pyrrolidine derivatives. This method typically employs a tert-butyl-protected piperidine precursor, such as tert-butyl 4-bromopiperidine-1-carboxylate, reacted with pyrrolidin-3-amine under basic conditions.

Key Reaction Conditions:

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature : 80–100°C

- Time : 12–24 hours

A representative protocol from patent literature involves reacting tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate with pyrrolidin-3-amine in DMF at 100°C for 15 hours, yielding the target compound after column chromatography.

Table 1: Nucleophilic Substitution Parameters

| Parameter | Value |

|---|---|

| Base | K₂CO₃ (3.0 equiv) |

| Solvent | DMF |

| Temperature | 100°C |

| Reaction Time | 15 hours |

| Yield | 60–75% |

Suzuki-Miyaura Cross-Coupling

For introducing substituted pyrrolidine moieties, Suzuki-Miyaura coupling provides a versatile approach. This method utilizes a boronic acid-functionalized pyrrolidine and a halogenated piperidine precursor.

Synthetic Workflow:

- Boronic Ester Preparation : Pyrrolidin-3-ylboronic acid pinacol ester is synthesized via borylation of pyrrolidine derivatives.

- Coupling Reaction : The boronic ester reacts with tert-butyl 4-bromopiperidine-1-carboxylate under palladium catalysis.

Example Protocol:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : Na₂CO₃ (2.0 equiv)

- Solvent : 1,4-Dioxane/Water (4:1)

- Temperature : 90°C, 12 hours

This method, adapted from pyrazolo[1,5-a]pyridine syntheses, achieves yields of 70–85% after chromatography.

Table 2: Suzuki Coupling Optimization

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Ligand | None |

| Solvent System | Dioxane/H₂O |

| Temperature | 90°C |

| Yield | 82% |

Visible Light-Mediated Oxidative Coupling

Recent advances in photoredox catalysis enable efficient C–N bond formation. A visible light-driven method using 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as an oxidant has been reported for analogous piperazine derivatives.

Reaction Setup:

- Catalyst : Acridine orange (0.5 mol%)

- Oxidant : TEMPO (1.2 equiv)

- Light Source : Blue LED (450 nm)

- Solvent : 1,2-Dichloroethane

- Atmosphere : Oxygen

This method achieves 95% yield in 10 hours, demonstrating superior efficiency for electron-deficient amines.

Table 3: Photocatalytic Conditions

| Parameter | Value |

|---|---|

| Light Source | Blue LED |

| Oxidant | TEMPO |

| Solvent | 1,2-Dichloroethane |

| Yield | 95% |

Deprotection-Coupling Strategies

For complex derivatives, a two-step deprotection-coupling approach is employed:

- Deprotection : Remove tert-butyl groups using trifluoroacetic acid (TFA).

- Re-protection : Introduce the pyrrolidine moiety via carbodiimide-mediated coupling.

A study on benzodiazol-2-one derivatives utilized HOBt/HBTU activation to couple deprotected piperidines with pyrrolidine carboxylic acids, achieving 75–90% yields.

Table 4: Coupling Agent Efficiency

| Coupling Agent | Yield Range |

|---|---|

| HOBt/HBTU | 78–85% |

| EDCI/HOAt | 65–72% |

Comparative Analysis of Methods

Table 5: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 60–75 | >90 | Industrial |

| Suzuki Coupling | 70–85 | >95 | Lab-scale |

| Photocatalytic | 95 | 98 | Emerging |

| Deprotection-Coupling | 75–90 | 90 | Specialty |

Key Findings :

化学反応の分析

Types of Reactions: tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

科学的研究の応用

Tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate is a piperidine derivative with a tert-butyl group and pyrrolidine and piperidine rings, commonly used in organic synthesis and medicinal chemistry because of its structural features and reactivity.

Chemical Structure and Synthesis

Tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate is synthesized through nucleophilic substitution reactions between tert-butyl piperidine-1-carboxylate and pyrrolidine, using a base like sodium hydride or potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Mechanism of Action

The compound interacts with molecular targets in biological systems and may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use. Studies indicate that it may influence autophagy processes, which are crucial for cellular homeostasis.

Biological Activity

Tert-butyl 3-(pyrrolidin-3-yl)piperidine-1-carboxylate has generated interest in medicinal chemistry because of its unique structure and potential therapeutic applications.

- Autophagy Modulation Recent research has highlighted the role of this compound in modulating autophagy. Studies on small-molecule modulators of autophagy have shown that compounds similar to this one activate autophagic flux without affecting cell viability, suggesting potential applications in neurodegenerative diseases where autophagy plays a protective role.

- Interaction with Biological Targets The compound's ability to bind to specific receptors or enzymes has been investigated. Modifications in its structure can enhance its binding affinity and selectivity towards certain biological targets, potentially leading to improved therapeutic outcomes.

- Case Studies

- Study on Cancer Cell Lines: In vitro assays showed that derivatives of piperidine compounds, including this compound, exhibited antiproliferative effects on human breast and ovarian cancer cell lines. The IC50 values ranged from 19.9 to 75.3 µM, indicating moderate activity against these cancer types.

- Neuroprotective Effects: In models of neurodegeneration, compounds similar to this compound have been shown to enhance neuronal survival by promoting autophagic processes.

Comparison with Similar Compounds

A comparison with structurally related compounds helps to understand the properties of Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Tert-butyl 4-(pyrrolidin-3-YL)piperidine-1-carboxylate | Piperidine Derivative | Antiproliferative effects |

| Tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | Tosyloxy derivative | Potential neuroprotective effects |

作用機序

The mechanism of action of tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

Physicochemical Properties

- Lipophilicity: The target compound’s pyrrolidine group provides moderate lipophilicity (logP ~2.5, estimated), whereas analogs with polar groups (e.g., hydroxyl or amino) exhibit lower logP values (~1.5–2.0) .

- Solubility : The pyrazine-containing analog (CAS 301226-90-4) shows higher aqueous solubility due to aromatic nitrogen atoms, contrasting with the indazole derivative (CAS 889945-69-1), which is less soluble .

- Thermal Stability : The tert-butyl group in all analogs contributes to thermal stability, but the chloro-substituted pyrimidine (CAS 1289386-94-2) may decompose at lower temperatures due to labile chlorine .

生物活性

tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate is a compound with significant potential in pharmacological applications due to its unique structural properties. This article aims to explore its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1314771-79-3

- Molecular Formula : C14H26N2O2

- Molecular Weight : 254.37 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with piperidine carboxylic acids under controlled conditions. A notable method includes the use of reagents such as sodium borohydride in ethanol, yielding high purity products as confirmed by LC-MS and NMR analysis .

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and neuropharmacology.

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death .

- Table 1 : IC50 Values Against Cancer Cell Lines

Cell Line IC50 (μM) Mechanism of Action MCF-7 0.48 Apoptosis induction U-937 0.78 Caspase activation HCT116 1.17 Cell cycle arrest - Neuropharmacological Effects :

Case Studies

A recent study focused on the effects of this compound on neuroblastoma cells, revealing that it significantly reduced cell viability at concentrations as low as 0.5 μM. The study highlighted its potential as a lead compound for developing novel neuroprotective agents .

Q & A

Basic Research Questions

What are the key steps and reaction conditions for synthesizing tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps .

- Coupling Reactions : For example, nucleophilic substitution or cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce pyrrolidine or piperidine moieties. Solvents like dichloromethane or acetonitrile are often employed at room temperature or slightly elevated conditions (40–60°C) .

- Workup and Purification : Recrystallization from solvents such as ethanol or ethyl acetate to isolate the final product as an off-white solid .

Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization or LC-MS for real-time analysis .

What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Use NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 filters) in poorly ventilated areas .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks. Ensure eyewash stations and emergency showers are accessible .

- Storage : Keep the compound in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Which analytical techniques are recommended for characterizing this compound?

- Spectroscopy :

- Chromatography :

- HPLC/UPLC : Assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ = 277.36 for C₁₅H₂₃N₃O₂) .

Advanced Research Questions

How can reaction yields be optimized for large-scale synthesis?

- Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with acetonitrile or THF to simplify post-reaction purification .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) at 0.5–2 mol% to enhance cross-coupling efficiency .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Data-Driven Approach : Apply computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions and minimize trial-and-error experimentation .

How can stereochemical challenges during synthesis be addressed?

- Chiral Resolutions : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or cross-coupling steps to control stereocenters .

Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .

How should researchers address conflicting or insufficient toxicity data?

- In Silico Predictions : Use tools like EPA’s ToxCast or OECD QSAR Toolbox to estimate acute toxicity (e.g., LD₅₀) based on structural analogs .

- In Vitro Assays : Conduct MTT or Ames tests to evaluate cytotoxicity and mutagenicity .

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to infer hazards .

What computational strategies aid in designing derivatives with enhanced bioactivity?

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyrrolidine) with biological activity .

- DFT Calculations : Predict reaction pathways for introducing functional groups (e.g., trifluoromethyl or iodopyrazole) .

How can structural modifications improve metabolic stability or target binding?

- Bioisosteric Replacement : Substitute the pyrrolidine ring with azetidine or morpholine to alter pharmacokinetics .

- Prodrug Design : Introduce hydrolyzable esters (e.g., tert-butyl) to enhance solubility and bioavailability .

Validation : Perform in vitro metabolic assays (e.g., liver microsomes) and SPR binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。